molecular formula C13H10Cl2N2O2 B11940727 6-Chloro-2-(5-chloro-1-methylimidazol-2-yl)-2,3-dihydrochromen-4-one

6-Chloro-2-(5-chloro-1-methylimidazol-2-yl)-2,3-dihydrochromen-4-one

Cat. No.: B11940727
M. Wt: 297.13 g/mol
InChI Key: BQUMGFRLVADWIE-UHFFFAOYSA-N
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Description

6-chloro-2-(5-chloro-1-methyl-1H-imidazol-2-yl)-2,3-dihydro-4H-chromen-4-one is a synthetic organic compound that belongs to the class of chromenones This compound is characterized by the presence of a chromenone core structure substituted with chloro and imidazolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-2-(5-chloro-1-methyl-1H-imidazol-2-yl)-2,3-dihydro-4H-chromen-4-one typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the chromenone core and the imidazole derivative.

    Formation of the Chromenone Core: The chromenone core can be synthesized through a cyclization reaction involving a suitable precursor, such as a substituted phenol and an appropriate aldehyde or ketone.

    Substitution Reactions: The chloro substituents are introduced through halogenation reactions using reagents like thionyl chloride or phosphorus pentachloride.

    Coupling Reaction: The imidazole derivative is then coupled with the chromenone core through a nucleophilic substitution reaction, typically using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes:

    Scaling Up Reactions: Adjusting reaction conditions such as temperature, pressure, and concentration to suit large-scale production.

    Purification Techniques: Employing methods like recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

6-chloro-2-(5-chloro-1-methyl-1H-imidazol-2-yl)-2,3-dihydro-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the chloro substituents.

Scientific Research Applications

6-chloro-2-(5-chloro-1-methyl-1H-imidazol-2-yl)-2,3-dihydro-4H-chromen-4-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-chloro-2-(5-chloro-1-methyl-1H-imidazol-2-yl)-2,3-dihydro-4H-chromen-4-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or immune response.

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-2-(5-chloro-1H-imidazol-2-yl)-2,3-dihydro-4H-chromen-4-one
  • 6-chloro-2-(5-chloro-1-methyl-1H-imidazol-1-yl)-2,3-dihydro-4H-chromen-4-one

Uniqueness

6-chloro-2-(5-chloro-1-methyl-1H-imidazol-2-yl)-2,3-dihydro-4H-chromen-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for further research and development.

Properties

Molecular Formula

C13H10Cl2N2O2

Molecular Weight

297.13 g/mol

IUPAC Name

6-chloro-2-(5-chloro-1-methylimidazol-2-yl)-2,3-dihydrochromen-4-one

InChI

InChI=1S/C13H10Cl2N2O2/c1-17-12(15)6-16-13(17)11-5-9(18)8-4-7(14)2-3-10(8)19-11/h2-4,6,11H,5H2,1H3

InChI Key

BQUMGFRLVADWIE-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CN=C1C2CC(=O)C3=C(O2)C=CC(=C3)Cl)Cl

Origin of Product

United States

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